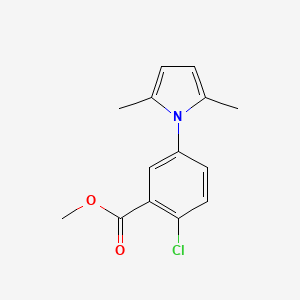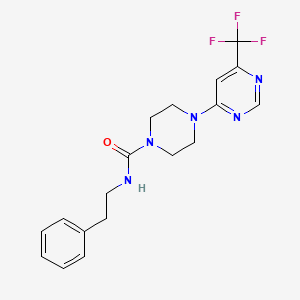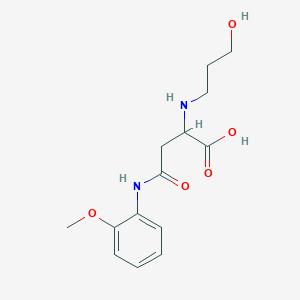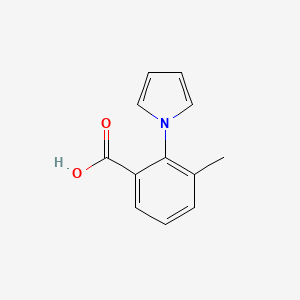![molecular formula C20H18BrN5O2S2 B2447021 3-(2-Bromophenyl)-6-(3-(piperidin-1-ylsulfonyl)phenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 899942-23-5](/img/structure/B2447021.png)
3-(2-Bromophenyl)-6-(3-(piperidin-1-ylsulfonyl)phenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazolo[3,4-b][1,3,4]thiadiazole core, followed by substitution with the appropriate phenyl groups. The exact methodology would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the sulfonyl group could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Compounds related to 3-(2-Bromophenyl)-6-(3-(piperidin-1-ylsulfonyl)phenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied for their antimicrobial and antifungal properties. For example, a study by Abbady (2014) on similar triazolo[3,4-b][1,3,4]thiadiazole derivatives demonstrated significant antimicrobial activity. Similarly, Singh et al. (2010) synthesized substituted indolylthiadiazole derivatives, exhibiting potent antibacterial activity. These studies indicate the potential of such compounds in developing new antimicrobials (Abbady, 2014) (Singh et al., 2010).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of triazolo[3,4-b][1,3,4]thiadiazole derivatives. Holla et al. (2006) conducted research on the synthesis and biological studies of some triazolothiadiazines and triazolothiadiazoles containing different moieties. Their work contributes to the understanding of the chemical properties and potential biological activities of these compounds (Holla et al., 2006).
Anticancer Activities
A study by Badr and Barwa (2011) on triazolo derivatives, including those similar to the compound of interest, showed interesting antibacterial activity and some exhibited cytotoxicity against cancer cell lines. This suggests a potential application in cancer therapy (Badr & Barwa, 2011).
DOT1L Inhibitory Activities
Xu et al. (2020) synthesized novel derivatives containing triazolo-thiadiazole moiety with modifications on a DOT1L inhibitor. They evaluated these compounds for their DOT1L inhibitory activities, indicating potential applications in targeting specific biological pathways (Xu et al., 2020).
Antioxidant and Anticancer Properties
Sunil et al. (2010) investigated the antioxidant property of two triazolo-thiadiazoles, showing significant cytotoxic effect on hepatocellular carcinoma cell line HepG2. This highlights the potential of these compounds in the development of anticancer drugs with antioxidant properties (Sunil et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-bromophenyl)-6-(3-piperidin-1-ylsulfonylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O2S2/c21-17-10-3-2-9-16(17)18-22-23-20-26(18)24-19(29-20)14-7-6-8-15(13-14)30(27,28)25-11-4-1-5-12-25/h2-3,6-10,13H,1,4-5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPADHGBZBBAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-6-(3-(piperidin-1-ylsulfonyl)phenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-amino-1-((4-ethoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2446939.png)
![4-chloro-N-(3,4-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2446942.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2446943.png)


![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2446947.png)
![N-(2-cyanoethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2446948.png)
![N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2446949.png)

![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorobenzenesulfonyl)urea](/img/structure/B2446951.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2446956.png)
